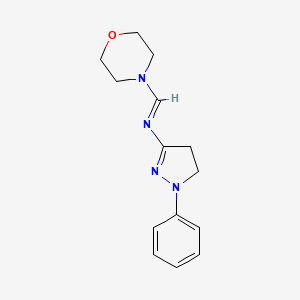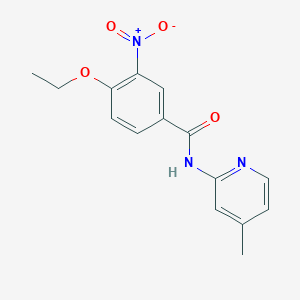![molecular formula C15H11BrN2OS B5813895 (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, also known as AMTB, is a chemical compound that has been widely studied for its potential applications in scientific research. In
作用機序
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including a decrease in the release of neurotransmitters such as glutamate and dopamine, a decrease in the activity of NMDA receptors, and an increase in the activity of GABA receptors. These effects can have a variety of implications for learning and memory, attention, and synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of using (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise manipulation of this receptor compared to other compounds that may have more broad effects. However, one limitation of using this compound is that it may have off-target effects on other receptors or physiological processes, which can complicate the interpretation of experimental results.
将来の方向性
There are a variety of future directions for research on (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, including further exploration of its effects on learning and memory, attention, and synaptic plasticity, as well as its potential therapeutic applications for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there may be opportunities to develop more selective and potent compounds that target the α7 nicotinic acetylcholine receptor, which could have important implications for both basic and clinical research.
合成法
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone can be synthesized using a multistep process that involves the reaction of 4-bromobenzaldehyde with 6-methylthieno[2,3-b]pyridine-3-carboxylic acid, followed by the addition of ammonia and acetic anhydride. The resulting product is then treated with 4-bromophenylhydrazine to yield this compound.
科学的研究の応用
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, including learning and memory, attention, and synaptic plasticity.
特性
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-8-2-7-11-12(17)14(20-15(11)18-8)13(19)9-3-5-10(16)6-4-9/h2-7H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELAWIHBMPRLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)



![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)